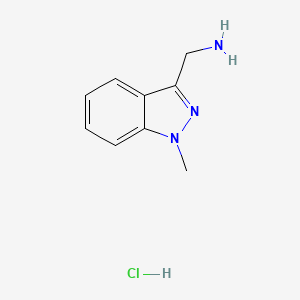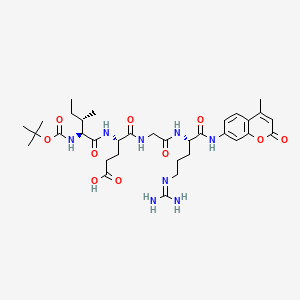
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is a compound belonging to the class of isoindolones, which are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyethyl group and a hydroxyl group attached to an isoindolone core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of a hydroxyethyl-substituted aniline with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the isoindolone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindolone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydroisoindolones .
科学研究应用
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolone core can interact with enzymes and receptors, modulating their function .
相似化合物的比较
Similar Compounds
- 2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
- Cytidine 5’-{[hydroxy(2-hydroxyethyl)phosphonoyl]phosphate}
Uniqueness
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is unique due to its specific functional groups and isoindolone core, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
113712-49-5 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
5-hydroxy-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c12-4-3-11-6-7-5-8(13)1-2-9(7)10(11)14/h1-2,5,12-13H,3-4,6H2 |
InChI 键 |
AQGRHEAQDYBOSS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B8760760.png)









![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)


